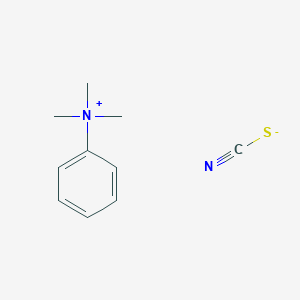![molecular formula C22H39NOS B14346053 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol CAS No. 90831-59-7](/img/structure/B14346053.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of lubricant oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol typically involves the alkylation of phenolic compounds. The reaction conditions often include the use of tert-butyl groups and dimethylamino groups to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions. The process ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic applications in preventing oxidative damage.
Industry: Utilized in the stabilization of lubricant oils and other industrial products.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are related to the reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another phenolic antioxidant with similar properties.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant activity in various applications.
Uniqueness
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Properties
CAS No. |
90831-59-7 |
|---|---|
Molecular Formula |
C22H39NOS |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-nonylsulfanylphenol |
InChI |
InChI=1S/C22H39NOS/c1-7-8-9-10-11-12-13-14-25-20-16-19(22(2,3)4)15-18(21(20)24)17-23(5)6/h15-16,24H,7-14,17H2,1-6H3 |
InChI Key |
QPQGUSJWIHRRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=CC(=CC(=C1O)CN(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)







![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)





